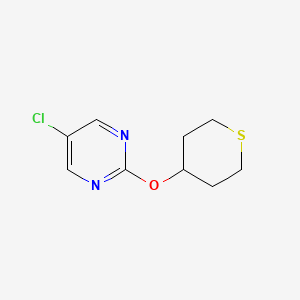

3-Chloro-4-(2-methoxyethoxy)aniline

Übersicht

Beschreibung

3-Chloro-4-(2-methoxyethoxy)aniline, also known as CMEA, is a synthetic aniline derivative that has been studied for its potential applications in a range of scientific research fields. Due to its unique chemical structure, CMEA is able to interact with a variety of biological molecules and has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Optimization of Kinase Inhibitors

In the field of medicinal chemistry, derivatives of aniline, specifically aimed at inhibiting Src kinase activity, have been explored for their therapeutic potential. Optimization of these compounds has shown that modifications to the aniline moiety can significantly enhance their inhibitory activity and selectivity, suggesting that similar modifications including 3-Chloro-4-(2-methoxyethoxy)aniline might be explored for similar applications (Boschelli et al., 2001).

Fluorescence Quenching Studies

Research on boronic acid derivatives and their interactions with aniline as a quencher has provided insights into fluorescence quenching mechanisms. Such studies are crucial for the development of sensors and understanding the molecular interactions in various solvents (Geethanjali et al., 2015).

Environmental Degradation of Anilines

The environmental fate and degradation of aniline derivatives, including their transformation by manganese dioxide or microbial activity, have been investigated. These studies highlight the environmental persistence and transformation pathways of aniline compounds, relevant for assessing the environmental impact of chemical pollutants (Laha & Luthy, 1990).

Antimicrobial Activity of Aniline Derivatives

Synthetic efforts to produce novel compounds from primary aromatic amines, including aniline derivatives, have led to the discovery of compounds with promising antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Habib et al., 2013).

Eigenschaften

IUPAC Name |

3-chloro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJPYZKZJFXXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2-methoxyethoxy)aniline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)

amine](/img/structure/B2752359.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2752361.png)